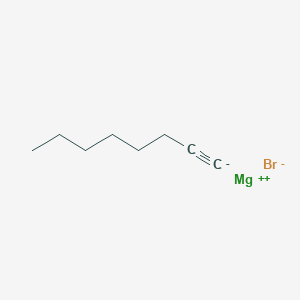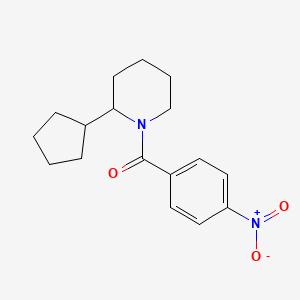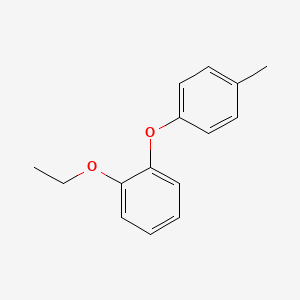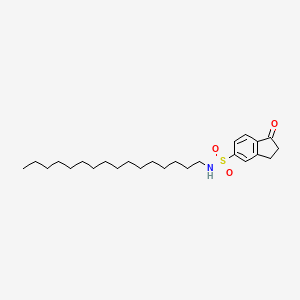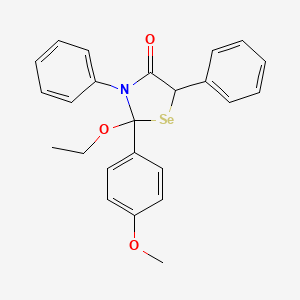
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one is a complex organic compound that belongs to the class of selenazolidinones. These compounds are characterized by the presence of a selenium atom within a five-membered ring structure. The unique combination of ethoxy, methoxyphenyl, and diphenyl groups attached to the selenazolidinone core imparts distinct chemical and physical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with diphenylselenium dichloride in the presence of a base, followed by cyclization to form the selenazolidinone ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation of the selenium atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenazolidinone to its corresponding selenide.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-thiazolidin-4-one: Contains sulfur instead of selenium.
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-oxazolidin-4-one: Contains oxygen instead of selenium.
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-imidazolidin-4-one: Contains nitrogen instead of selenium.
Uniqueness
The presence of selenium in 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one imparts unique redox properties and potential biological activities that are not observed in its sulfur, oxygen, or nitrogen analogs. This makes it a valuable compound for research in various fields.
属性
CAS 编号 |
61521-87-7 |
|---|---|
分子式 |
C24H23NO3Se |
分子量 |
452.4 g/mol |
IUPAC 名称 |
2-ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one |
InChI |
InChI=1S/C24H23NO3Se/c1-3-28-24(19-14-16-21(27-2)17-15-19)25(20-12-8-5-9-13-20)23(26)22(29-24)18-10-6-4-7-11-18/h4-17,22H,3H2,1-2H3 |
InChI 键 |
ZQEAGGXYVHETES-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(N(C(=O)C([Se]1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



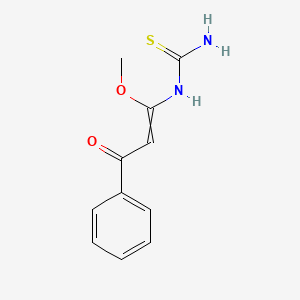
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)

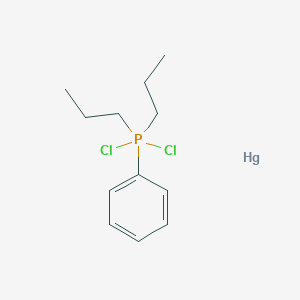
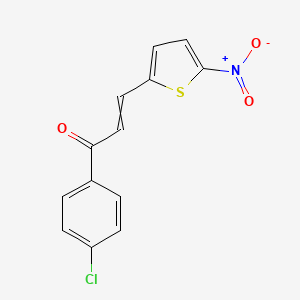

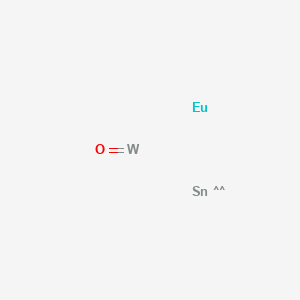

![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)
